molecular formula C42H32Si B1607349 Tribiphenyl-4-yl(phenyl)silane CAS No. 3325-28-8

Tribiphenyl-4-yl(phenyl)silane

Cat. No.: B1607349
CAS No.: 3325-28-8
M. Wt: 564.8 g/mol
InChI Key: KEENTXXIHKRNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tribiphenyl-4-yl(phenyl)silane is an organosilicon compound with the chemical formula C42H32Si. It consists of a silicon atom bonded to a phenyl group and three biphenyl groups. This compound is notable for its unique structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribiphenyl-4-yl(phenyl)silane can be synthesized through various methods. One common approach involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by the addition of biphenyl groups through a Grignard reaction. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Tribiphenyl-4-yl(phenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tribiphenyl-4-yl(phenyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tribiphenyl-4-yl(phenyl)silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom in the compound can form stable bonds with various functional groups, facilitating its incorporation into biological systems. The pathways involved in its action include hydrosilylation and other silicon-mediated reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tribiphenyl-4-yl(phenyl)silane is unique due to its three biphenyl groups, which impart distinct steric and electronic properties. This makes it more versatile in various chemical reactions and applications compared to simpler organosilicon compounds .

Properties

IUPAC Name

phenyl-tris(4-phenylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32Si/c1-5-13-33(14-6-1)36-21-27-40(28-22-36)43(39-19-11-4-12-20-39,41-29-23-37(24-30-41)34-15-7-2-8-16-34)42-31-25-38(26-32-42)35-17-9-3-10-18-35/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEENTXXIHKRNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283704
Record name tribiphenyl-4-yl(phenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3325-28-8
Record name Silane, tris(4-biphenylyl)phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tribiphenyl-4-yl(phenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.